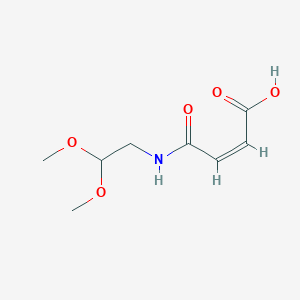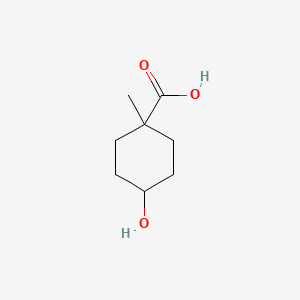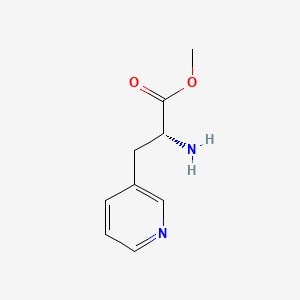
Vinyl(diphenylphosphinoethyl)dimethylsilane
Vue d'ensemble
Description
Vinyl(diphenylphosphinoethyl)dimethylsilane is a versatile organosilicon compound that contains a vinyl group, a diphenylphosphinoethyl group, and two methyl groups attached to a silicon atom. This compound is widely used as a ligand in transition metal catalysis and has shown promising results in various applications, including drug development, environmental research, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl(diphenylphosphinoethyl)dimethylsilane typically involves the reaction of diphenylphosphine with vinyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as distillation under reduced pressure to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Vinyl(diphenylphosphinoethyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Ethyl derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Vinyl(diphenylphosphinoethyl)dimethylsilane has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Vinyl(diphenylphosphinoethyl)dimethylsilane exerts its effects is primarily through its role as a ligand in transition metal catalysis. The compound forms stable complexes with metal ions, which can then participate in various catalytic cycles. These complexes can facilitate a range of chemical transformations, including cross-coupling reactions, hydrogenation, and polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vinyl(diphenylphosphinoethyl)trimethylsilane
- Vinyl(diphenylphosphinoethyl)dimethylgermane
- Vinyl(diphenylphosphinoethyl)dimethylstannane
Uniqueness
Vinyl(diphenylphosphinoethyl)dimethylsilane is unique due to its combination of a vinyl group, a diphenylphosphinoethyl group, and two methyl groups attached to a silicon atom. This unique structure allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Additionally, its versatility as a ligand in transition metal catalysis sets it apart from other similar compounds.
Propriétés
IUPAC Name |
2-[ethenyl(dimethyl)silyl]ethyl-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23PSi/c1-4-20(2,3)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14H,1,15-16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKTPKXMIUSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695638 | |
| Record name | {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76734-22-0 | |
| Record name | {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















